molecular formula C20H22N2O2 B5519653 1-(2-biphenylyl)-4-isobutyryl-2-piperazinone

1-(2-biphenylyl)-4-isobutyryl-2-piperazinone

Cat. No.: B5519653
M. Wt: 322.4 g/mol
InChI Key: NZLWXGZWBGGEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-biphenylyl)-4-isobutyryl-2-piperazinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Novel Derivatives : The compound 1-(2-biphenylyl)-4-isobutyryl-2-piperazinone and its derivatives have been the subject of research for their synthesis and structural characterization. For example, a study by Bhat et al. (2018) focused on synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the versatility of piperazinone derivatives in chemical synthesis (Bhat et al., 2018).

  • Pharmacological Evaluation of Piperazine Derivatives : Piperazine derivatives have been evaluated for their pharmacological properties. Kumar et al. (2017) synthesized a series of piperazine compounds and investigated their antidepressant and antianxiety activities, highlighting the potential therapeutic applications of such compounds (Kumar et al., 2017).

  • Discovery of Potent Inhibitors in Drug Development : Piperazinone derivatives have been identified as potential inhibitors in drug discovery. Kakarla et al. (2014) identified a piperazinone derivative as a potent inhibitor of the HCV nonstructural protein NS4B, demonstrating the relevance of such compounds in the development of new drugs (Kakarla et al., 2014).

  • Antimicrobial and Antifungal Activities : Research has also explored the antimicrobial and antifungal potential of piperazinone derivatives. Bektaş et al. (2010) synthesized triazole derivatives containing piperazine and assessed their antimicrobial activities, revealing their potential use in combating infections (Bektaş et al., 2010).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting enzymatic processes, or modulating cellular pathways .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include its use in developing new drugs, materials, or technologies .

Properties

IUPAC Name

4-(2-methylpropanoyl)-1-(2-phenylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(2)20(24)21-12-13-22(19(23)14-21)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWXGZWBGGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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